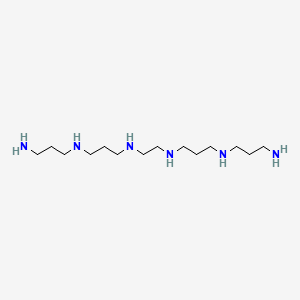

4,8,11,15-Tetraazaoctadecane-1,18-diamine

描述

属性

CAS 编号 |

63833-76-1 |

|---|---|

分子式 |

C14H36N6 |

分子量 |

288.48 g/mol |

IUPAC 名称 |

N'-[3-[2-[3-(3-aminopropylamino)propylamino]ethylamino]propyl]propane-1,3-diamine |

InChI |

InChI=1S/C14H36N6/c15-5-1-7-17-9-3-11-19-13-14-20-12-4-10-18-8-2-6-16/h17-20H,1-16H2 |

InChI 键 |

POXLCEVCOYIZNU-UHFFFAOYSA-N |

规范 SMILES |

C(CN)CNCCCNCCNCCCNCCCN |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for 4,8,11,15-Tetraazaoctadecane-1,18-diamine

The synthesis of linear polyamines like 4,8,11,15-tetraazaoctadecane-1,18-diamine is not a single-step process but rather a multi-step endeavor requiring careful planning and execution. vapourtec.com These pathways are designed to control the spacing and number of amine groups along the hydrocarbon chain.

Several established strategies are employed for the synthesis of linear polyamines. These routes often rely on the sequential addition of amine-containing building blocks or the modification of precursor molecules. The choice of synthetic pathway often depends on the desired purity, yield, and the need for specific protecting groups. mdpi.com

One common method is the alkylation of amines . This approach involves reacting a diamine or a protected polyamine with an alkylating agent containing terminal leaving groups (e.g., dihalides). To prevent unwanted side reactions and control the position of alkylation, orthogonal protection of amino groups is crucial. mdpi.com For instance, Boc (tert-butyloxycarbonyl) groups can be used to protect primary or secondary amines, which can then be selectively deprotected to allow for further chain extension. mdpi.com

Another widely used technique is the Michael addition . This reaction involves the addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound, such as acrylonitrile (B1666552). The resulting cyanoethylated amine can then be reduced (e.g., using hydrogen and a Raney-Ni catalyst) to yield the corresponding aminopropyl extension. By repeating this sequence of cyanoethylation and reduction, the polyamine chain can be systematically elongated. mdpi.com

The Fukuyama reaction provides an alternative method for the alkylation of amines, offering a versatile route for constructing polyamine backbones. mdpi.com Additionally, multi-component reactions, such as the Ugi reaction , have emerged as promising methods for obtaining diverse polyamines in high yields. mdpi.com

A generalized synthetic scheme might involve starting with a core diamine unit. The primary amines are protected, and the secondary amine is then reacted in a stepwise fashion to build the chain.

Table 1: Common Reaction Types in Linear Polyamine Synthesis

| Reaction Type | Description | Typical Reagents |

|---|---|---|

| Amine Alkylation | Formation of C-N bonds by reacting an amine with an alkyl halide. | Dihalides, protected polyamines, bases (e.g., K₂CO₃) |

| Michael Addition | Addition of an amine to an activated alkene (e.g., acrylonitrile). | Acrylonitrile, primary/secondary amines |

| Reductive Amination | Formation of an amine from a ketone or aldehyde via an imine intermediate. | Aldehyde/ketone, amine, reducing agent (e.g., NaBH₄) |

| Nitrile Reduction | Conversion of a nitrile group to a primary amine. | H₂, Raney-Ni; LiAlH₄ |

The isolation and purification of 4,8,11,15-tetraazaoctadecane-1,18-diamine from a crude reaction mixture is critical to obtaining a high-purity product. Given the polar and basic nature of polyamines, specific chromatographic techniques are highly effective.

Ion-exchange chromatography is a primary method for polyamine purification. nih.gov Cation-exchange resins, such as Bio-Rex 70, are commonly used. The positively charged (protonated) polyamines bind to the negatively charged resin. Elution is then achieved by using a buffer with increasing ionic strength or pH, which disrupts the electrostatic interaction and releases the bound polyamines. nih.gov

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is another powerful tool. researchgate.net Because underivatized polyamines have poor retention on standard C18 columns, they are often derivatized prior to analysis. Reagents like dansyl chloride react with the primary and secondary amines, rendering the molecule fluorescent and more hydrophobic, which improves its chromatographic behavior and allows for sensitive detection. nih.govresearchgate.net

For isolation from biological or complex matrices, an initial acid extraction is often performed. Perchloric acid (PCA) is frequently used to precipitate proteins and other macromolecules, leaving the smaller polyamines in the soluble fraction. researchgate.netresearchgate.net The sample is then centrifuged, and the supernatant containing the polyamines can be further processed. researchgate.net

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Confirming the identity and structure of 4,8,11,15-tetraazaoctadecane-1,18-diamine requires a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular formula, connectivity of atoms, and the chemical environment of specific nuclei.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polyamines. Both ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework of the molecule.

In a ¹H NMR spectrum of 4,8,11,15-tetraazaoctadecane-1,18-diamine, distinct signals would correspond to the protons on the different methylene (B1212753) (-CH₂-) groups. The integration of these signals confirms the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal the number of adjacent protons, allowing for the confirmation of the chain's connectivity. Protons attached to nitrogen atoms (-NH- and -NH₂-) may appear as broad signals and can exchange with deuterium (B1214612) when D₂O is added, which is a useful diagnostic feature.

NMR is also highly effective for studying protonation events. As the pH of the solution is varied, the amine groups become protonated or deprotonated. This change in the electronic environment leads to significant shifts in the chemical shifts of nearby ¹H and ¹³C nuclei. By monitoring these chemical shift changes as a function of pH, the pKa values for the individual amine groups can be determined. Two-dimensional NMR techniques, such as [¹H, ¹⁵N] HSQC, are particularly powerful for this purpose, as they directly correlate protons to the nitrogen atoms they are attached to, providing precise information on the protonation state of each amine. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For 4,8,11,15-tetraazaoctadecane-1,18-diamine (molecular formula C₁₄H₃₆N₆), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The molecule is typically ionized using techniques like electrospray ionization (ESI), forming a protonated molecular ion [M+H]⁺.

Predicted mass spectrometry data for the target compound highlights the expected adducts that would be observed.

Table 2: Predicted Mass Spectrometry Data for C₁₄H₃₆N₆

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 289.30742 |

| [M+Na]⁺ | 311.28936 |

| [M+K]⁺ | 327.26330 |

| [M+NH₄]⁺ | 306.33396 |

Data sourced from PubChem. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is another common analytical method, often requiring derivatization to increase the volatility of the polyamine. nih.gov

Derivatization Strategies and Analogue Synthesis

The functional amine groups of 4,8,11,15-tetraazaoctadecane-1,18-diamine serve as handles for chemical modification, allowing for the synthesis of a wide range of derivatives and analogues. mdpi.com Such modifications are pursued to alter the molecule's physical properties or to create novel compounds for various applications. nih.gov

N-Alkylation is a common derivatization strategy. By reacting the polyamine with alkyl halides, alkyl groups can be introduced at the terminal (primary) or internal (secondary) nitrogen atoms. nih.gov The synthesis of symmetrically substituted bis(alkyl)polyamines is a well-established approach to creating polyamine analogues. nih.gov

Acylation is another route to derivatization, where acyl groups are introduced by reacting the polyamine with acyl chlorides or anhydrides. This converts the basic amine groups into neutral amide functionalities.

The synthesis of more complex analogues and conjugates often requires a selective protection strategy . mdpi.com For example, the primary amines can be selectively protected, allowing for modification of the internal secondary amines, or vice-versa. After modification, the protecting groups are removed to yield the final derivatized product. This approach is fundamental to creating conjugates with other molecules, such as fluorophores, chelating agents, or biologically active moieties. mdpi.com

Chemical Modification of Nitrogen Centers

The six nitrogen atoms of 4,8,11,15-tetraazaoctadecane-1,18-diamine serve as nucleophilic centers that can be readily modified through various chemical reactions, primarily N-alkylation and N-acylation. These modifications allow for the fine-tuning of the molecule's properties, such as its basicity, polarity, and coordination ability.

N-Alkylation: The primary and secondary amino groups can be alkylated using a range of alkylating agents, such as alkyl halides or sulfates. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, exhaustive alkylation can lead to the formation of quaternary ammonium (B1175870) salts, significantly altering the molecule's charge and solubility. Selective N-alkylation of the primary amines can be achieved by using appropriate protecting groups for the secondary amines. A common strategy involves the use of the bisaminal protection of the internal secondary amines of a linear tetraamine (B13775644), allowing for selective alkylation of the terminal primary amines. For example, condensation with glyoxal (B1671930) can form a bisaminal intermediate, which directs alkylation to the terminal nitrogens. Subsequent deprotection under acidic conditions regenerates the internal secondary amines. researchgate.net

N-Acylation: The amino groups of 4,8,11,15-tetraazaoctadecane-1,18-diamine can be acylated using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. This reaction converts the amines to amides, which are less basic and can introduce a variety of functional groups. For example, acylation with long-chain fatty acid chlorides would increase the lipophilicity of the molecule. Selective acylation is also possible. The primary amines are generally more reactive towards acylation than the secondary amines due to steric hindrance, allowing for a degree of regioselectivity. The use of protecting groups can provide more precise control over the acylation pattern. For instance, Boc (tert-butyloxycarbonyl) protection of the secondary amines would allow for selective acylation of the terminal primary amines.

| Modification Type | Reagents and Conditions | Expected Product Functionality |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile). | Increased steric bulk, potential for quaternization leading to cationic charge. |

| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH₃CN, H₂/Pd-C). | Introduction of various alkyl or arylalkyl groups. |

| N-Acylation | Acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base (e.g., triethylamine). | Formation of amide bonds, reduced basicity, introduction of carbonyl functionality. |

| N-Sulfonylation | Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. | Formation of sulfonamides, which can serve as protecting groups or modify electronic properties. |

Incorporation into Larger Molecular Frameworks

The linear and flexible nature of 4,8,11,15-tetraazaoctadecane-1,18-diamine makes it an excellent building block for the construction of more complex, larger molecular frameworks such as macrocycles and cryptands. These structures are of great interest in supramolecular chemistry due to their ability to selectively bind ions and small molecules.

The synthesis of macrocycles often involves the reaction of the tetraamine with a suitable bifunctional electrophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, reaction with a dicarboxylic acid dichloride could lead to the formation of a macrodiamide, which can then be reduced to the corresponding macrocyclic polyamine. Similarly, reaction with a di-epoxide or a di-aldehyde followed by reductive amination can also yield macrocyclic structures. The length of the octyl chain between the central nitrogen atoms in 4,8,11,15-tetraazaoctadecane-1,18-diamine would result in a large and flexible macrocycle.

Cryptands, which are bicyclic or polycyclic molecules, can also be synthesized from this linear tetraamine. This typically involves a stepwise approach. First, two of the nitrogen atoms, often the terminal ones, are linked by a chain. Then, the remaining nitrogen atoms are bridged by another chain to form the three-dimensional cage-like structure. The synthesis of polyamine-based cryptands often involves the reaction of a linear polyamine with di-acid chlorides or other bifunctional linkers. researchgate.net

| Framework Type | Synthetic Strategy | Potential Application |

| Macrocycle | High-dilution reaction with a bifunctional electrophile (e.g., diacyl chloride, dialdehyde). | Ion sensing, catalysis, artificial receptors. |

| Cryptand | Stepwise cyclization using two different linking moieties. | Highly selective ion chelation, transport agents. |

| Polymer | Polycondensation with dicarboxylic acids or other bifunctional monomers. | Gene delivery, drug carriers, material science. mdpi.com |

| Dendrimer | Stepwise growth from the primary amine functionalities. | Drug delivery, catalysis, nanoscience. |

Formation of Related Open-Chain and Cyclic Polyamine Analogues

Starting from 4,8,11,15-tetraazaoctadecane-1,18-diamine, a variety of related open-chain and cyclic polyamine analogues can be synthesized. These analogues, with altered spacing between the nitrogen atoms or with different substituents, are valuable for structure-activity relationship studies in medicinal chemistry and for creating ligands with tailored coordination properties.

Cyclic Polyamine Analogues: A wide range of cyclic polyamine analogues can be prepared from linear precursors. The synthesis of chiral cyclic polyamines can be achieved by starting from natural building blocks like amino acids to construct the linear precursor, which is then cyclized. rsc.org For instance, a linear precursor analogous in length to 4,8,11,15-tetraazaoctadecane-1,18-diamine could be synthesized and then cyclized to form large, chiral macrocycles. The formation of smaller cyclic units within the backbone of a larger molecule is also a strategy to create more rigid and pre-organized ligands. For example, reacting a linear tetraamine with glyoxal can lead to the formation of bis-aminal intermediates which can be further reacted to form cyclic structures. researchgate.net

| Analogue Type | Synthetic Approach | Key Features |

| Branched Open-Chain | Michael addition of acrylonitrile to secondary amines followed by reduction. | Increased number of amino groups, higher charge density. |

| N-Substituted Open-Chain | Selective alkylation or acylation of specific nitrogen atoms. | Tailored lipophilicity, basicity, and coordination properties. nih.gov |

| Macrocyclic Analogues | Intramolecular cyclization of the linear tetraamine. | Pre-organized structure for selective guest binding. |

| Chiral Cyclic Analogues | Synthesis of a chiral linear precursor followed by cyclization. | Enantioselective recognition and catalysis. rsc.org |

Solution Chemistry and Protonation Equilibria

Acid-Base Behavior and Protonation Constants

The acid-base properties of 4,8,11,15-tetraazaoctadecane-1,18-diamine have been a subject of scientific investigation. The protonation of this hexaamine occurs in a stepwise manner, and each step is associated with a specific equilibrium constant (K) or its logarithmic form (log K or pKa).

Potentiometric Determination of Protonation Equilibria

Potentiometric titration is a standard and precise method for determining the protonation constants of polyamines. This technique involves monitoring the pH of a solution of the compound as a strong acid or base is incrementally added.

A comprehensive study on the acid-base behavior of 4,8,11,15-tetraazaoctadecane-1,18-diamine was conducted by Aguilar et al. and published in the Journal of the Chemical Society, Dalton Transactions in 1994. The researchers utilized potentiometry at 298.1 K in a 0.15 mol dm⁻³ NaClO₄ medium to determine the protonation constants of this polyamine. While this foundational study confirms the experimental determination of these values, the specific protonation constants were not available in the accessed literature. Therefore, a data table of these values cannot be provided.

Influence of Molecular Structure on Protonation Pattern

The molecular structure of 4,8,11,15-tetraazaoctadecane-1,18-diamine significantly influences its protonation pattern. The molecule contains two types of nitrogen atoms (primary and secondary) and two types of hydrocarbon spacers between them (ethylenic and propylenic chains). This combination leads to a complex protonation sequence.

The study by Aguilar et al. noted that the protonation pattern reflects the effects of these different structural motifs within the molecule. Generally, in linear polyamines, the terminal primary amino groups exhibit higher basicity and are protonated first, followed by the internal secondary amino groups. Electrostatic repulsion between positively charged ammonium (B1175870) centers means that with each successive protonation, the next becomes thermodynamically less favorable, resulting in a series of decreasing log K values. The varying lengths of the hydrocarbon chains (two- and three-carbon spacers) also modulate the electrostatic interactions between the protonation sites, influencing the specific sequence and basicity of the nitrogen atoms.

Microcalorimetric Studies of Protonation Enthalpies

Microcalorimetry is a technique used to measure the heat changes associated with chemical reactions, such as protonation. These measurements provide the enthalpy change (ΔH) for each protonation step, which, when combined with the protonation constants (from which the Gibbs free energy change, ΔG, can be calculated), allows for the determination of the entropy change (ΔS). This offers a complete thermodynamic profile of the protonation process.

Despite the importance of such data, a thorough search of the scientific literature did not yield any specific microcalorimetric studies or data on the protonation enthalpies for 4,8,11,15-tetraazaoctadecane-1,18-diamine. Studies on other polyamines have shown that protonation is typically an exothermic process, driven by favorable enthalpy changes.

Spectroscopic Probing of Protonation States

Spectroscopic techniques are invaluable for elucidating the structural changes that occur in a molecule as it becomes protonated. Methods like Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy can track changes in the electronic environment of atoms as the pH of the solution is varied.

¹H and ¹³C NMR Chemical Shift Analysis with pH Variation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying which specific nitrogen atoms in a polyamine are being protonated at a given pH. The chemical shifts of carbon (¹³C) and hydrogen (¹H) nuclei adjacent to the nitrogen atoms are sensitive to the protonation state of the amine.

The key 1994 study by Aguilar et al. also employed ¹H and ¹³C NMR spectroscopy to investigate the protonation behavior of 4,8,11,15-tetraazaoctadecane-1,18-diamine. By monitoring the changes in chemical shifts as a function of pH, it is possible to deduce the protonation sequence. Typically, the carbon atoms alpha to a nitrogen show a significant downfield shift upon protonation of that nitrogen. While this research confirms that such NMR titration studies have been performed, the specific chemical shift data as a function of pH were not available in the consulted literature. Consequently, interactive data tables of chemical shifts cannot be presented.

UV-Vis Spectroscopic Changes upon Protonation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For simple aliphatic polyamines like 4,8,11,15-tetraazaoctadecane-1,18-diamine, which lack chromophores, significant changes in the UV-Vis spectrum upon simple protonation are not typically expected. The absorption is generally in the far UV region and is not highly sensitive to pH changes. However, in some complex polyamines, such as dendrimers, changes in absorption bands have been correlated with the protonation of interior tertiary amines.

A review of the available literature found no studies specifically detailing the UV-Vis spectroscopic changes for 4,8,11,15-tetraazaoctadecane-1,18-diamine as a function of pH.

Coordination Chemistry of 4,8,11,15 Tetraazaoctadecane 1,18 Diamine

Formation of Metal Complexes

The interaction of 4,8,11,15-tetraazaoctadecane-1,18-diamine, hereafter referred to as L, with various metal ions in aqueous solution leads to the formation of a range of complex species. The nature and distribution of these species are dependent on factors such as the pH of the solution and the metal-to-ligand ratio.

Potentiometric studies have demonstrated that 4,8,11,15-tetraazaoctadecane-1,18-diamine readily forms complexes with a variety of divalent transition metal ions, including copper(II), nickel(II), cobalt(II), zinc(II), cadmium(II), and lead(II). rsc.orgrsc.org The flexible nature of this linear polyamine allows it to effectively wrap around metal cations, coordinating through its nitrogen donor atoms to form stable chelate structures. The formation of these complexes is a result of the strong affinity of the soft nitrogen donor atoms of the ligand for these metal ions.

In solution, the complexation of 4,8,11,15-tetraazaoctadecane-1,18-diamine with divalent metal ions (M²⁺) gives rise to a variety of species with different stoichiometries. The predominant species observed are typically of the types [ML]²⁺, [MH₂L]⁴⁺, and [M₂L]⁴⁺. The formation and concentration of these species are highly dependent on the pH of the solution. For instance, at lower pH values, protonated forms of the complexes, such as [MH₂L]⁴⁺, are more prevalent. As the pH increases, deprotonation occurs, leading to the formation of the simple [ML]²⁺ complex.

The speciation of the copper(II) complexes with this ligand is particularly well-studied. In acidic solutions, the diprotonated species [CuH₂L]⁴⁺ is a major component. As the pH rises, this species deprotonates to form the mononuclear [CuL]²⁺ complex. In solutions with an excess of the metal ion, the formation of the binuclear complex [Cu₂L]⁴⁺ is observed.

A significant feature of the coordination chemistry of 4,8,11,15-tetraazaoctadecane-1,18-diamine is its ability to form both mononuclear and binuclear complexes. rsc.orgrsc.org In a 1:1 metal-to-ligand ratio, mononuclear species such as [ML]²⁺ are the primary products. The ligand encapsulates the single metal ion, utilizing its six nitrogen atoms for coordination.

However, in the presence of an excess of the metal ion, the ligand can act as a bridging unit to coordinate two metal centers, resulting in the formation of binuclear species, denoted as [M₂L]⁴⁺. In these binuclear complexes, the ligand adopts a conformation that allows it to bind to two separate metal ions simultaneously. This behavior is particularly pronounced with copper(II), where the formation of [Cu₂L]⁴⁺ is a key feature of its coordination chemistry with this ligand.

Thermodynamic and Kinetic Aspects of Metal Complexation

The stability of the metal complexes formed by 4,8,11,15-tetraazaoctadecane-1,18-diamine is a critical aspect of its coordination chemistry and is quantified by stability constants.

| Metal Ion (M²⁺) | log β ([ML]²⁺) | log β ([MH₂L]⁴⁺) | log β ([M₂L]⁴⁺) |

|---|---|---|---|

| Cu²⁺ | 26.1 | 41.1 | 32.4 |

| Ni²⁺ | 19.1 | - | 23.4 |

| Co²⁺ | 15.5 | - | 18.6 |

| Zn²⁺ | 17.9 | 33.9 | 21.8 |

| Cd²⁺ | 15.4 | 31.4 | 18.3 |

| Pb²⁺ | 14.0 | 30.7 | - |

Data sourced from Aguilar et al. (1994). rsc.org Note: A '-' indicates that the stability constant was not determined or was not significant under the experimental conditions.

The linear and flexible nature of the ligand allows it to adopt a low-energy conformation to minimize steric strain upon complexation. The arrangement of the donor atoms is such that it can satisfy the coordination requirements of various metal ions, leading to the formation of stable octahedral or distorted octahedral geometries. The sequence of the chelate rings formed (5, 6, 5, 6, 5-membered rings in a mononuclear complex) is a favorable arrangement that enhances the thermodynamic stability of the resulting metal complexes. rsc.org

Kinetic Studies of Metal Ion Dissociation and Exchange

The kinetic inertness of a metal complex, which is its resistance to ligand substitution or dissociation, is a critical factor in its potential applications. For complexes of linear polyamines like 4,8,11,15-tetraazaoctadecane-1,18-diamine, dissociation is often studied under acidic conditions. The mechanism and rate of this acid-assisted decomplexation are highly dependent on the structure of the chelate rings formed.

Research on the acid decomposition kinetics of copper(II) complexes with a range of linear polyamines reveals two primary pathways. researchgate.net The rate of dissociation for complexes containing only six-membered chelate rings is found to be independent of the acid concentration. researchgate.net In contrast, complexes that feature five-membered chelate rings exhibit dissociation rates with a non-linear dependence on proton concentration. researchgate.net

When 4,8,11,15-tetraazaoctadecane-1,18-diamine coordinates to a metal ion, it forms a combination of five- and six-membered chelate rings. Therefore, its metal complexes, particularly with copper(II), are expected to follow an acid-dependent dissociation pathway. The proposed mechanism involves a rapid pre-equilibrium protonation of a dangling, uncoordinated amine group, followed by the rate-determining cleavage of a metal-nitrogen bond, which is catalyzed by the attack of a proton. The subsequent unwrapping of the ligand from the metal center is typically a rapid process. researchgate.net

| Ligand Type | Chelate Ring Size(s) | Acid Dependence of Dissociation Rate | Reference |

| Linear Polyamine | 6-membered only | Independent | researchgate.net |

| Linear Polyamine | 5-membered | Non-linear dependence | researchgate.net |

| Macrocyclic (NOTA) | 5-membered | Dependent | nih.gov |

Structural Elucidation of Metal Complexes in Solution and Solid State

The structural characterization of metal complexes is essential for understanding their chemical properties and reactivity. A combination of spectroscopic techniques and computational modeling is employed to determine the coordination geometry, bonding, and conformational details of these compounds.

Spectroscopic methods provide valuable information on the electronic and geometric structure of metal complexes.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the d-d electronic transitions within the metal center. For transition metal complexes of 4,8,11,15-tetraazaoctadecane-1,18-diamine, the position and intensity of these absorption bands are indicative of the coordination geometry. For example, hexacoordinated nickel(II) complexes in an octahedral geometry typically exhibit characteristic absorption bands corresponding to d-d transitions. scirp.org The spectra of copper(II) complexes are often used to infer the degree of distortion from ideal octahedral or square planar geometries. daneshyari.com Changes in the UV-Vis spectrum upon complexation can confirm the interaction between the ligand and the metal ion. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy : ESR is a powerful tool for characterizing complexes with unpaired electrons, such as those of Mn(II) or Cu(II). The ESR spectra provide details about the metal ion's oxidation state and its immediate coordination environment. researchgate.net For instance, glassy-state ESR studies can help propose molecular structures by providing information on the symmetry of the complex and the nature of the metal-ligand bonds. daneshyari.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, such as those of Ni(II) (low-spin), Zn(II), or Co(III), NMR spectroscopy is invaluable for elucidating the structure of the ligand as it is coordinated to the metal. ¹H and ¹³C NMR spectra reveal information about the symmetry of the complex and the conformation of the chelate rings. nih.govsemanticscholar.org Natural abundance ¹⁵N NMR has also been used to study heavy metal complexes of polyamines, providing direct insight into the metal-nitrogen bond through the measurement of metal-nitrogen spin-spin coupling constants. rsc.org

The flexible nature of 4,8,11,15-tetraazaoctadecane-1,18-diamine allows its chelate rings to adopt various conformations. The coordination of this ligand to a metal ion results in a chain of linked five- and six-membered chelate rings.

Five-membered diamine chelate rings, such as those formed by the ethylenediamine (B42938) fragments of the ligand, typically adopt a gauche conformation. The puckering of these rings minimizes steric interactions and is characterized by the N-C-C-N torsional angle. For cobalt(III) complexes with similar five-membered diamine rings, this angle is found to be approximately 51°. researchgate.net The conformation is also influenced by the nature of the metal ion; for instance, platinum(II) complexes of N-methylethane-1,2-diamine were found to have an N-C-C-N torsional angle of 52.5°. researchgate.net

Reductive Stabilization of Metal Complexes

The term "reductive stabilization" can refer to several phenomena. It can describe the stabilization of a metal ion in a lower oxidation state by a ligand, or the stabilization of the complex itself against reductive degradation. More commonly in the context of ammine and polyamine ligands, it refers to the stabilization of a higher oxidation state against reduction.

Ammonia (B1221849) and polyamines are strong σ-donating ligands. According to spectrochemical series, ammonia is a stronger field ligand than water. wikipedia.org This strong ligand field stabilizes the metal d-orbitals. Consequently, metal ammine and polyamine complexes are generally more stable and less strongly oxidizing than their corresponding aquo complexes. wikipedia.org This is famously illustrated by the stability of the [Co(NH₃)₆]³⁺ complex in aqueous solution, whereas the [Co(H₂O)₆]³⁺ ion is a powerful oxidizing agent that does not persist in water. The six amine donor groups of 4,8,11,15-tetraazaoctadecane-1,18-diamine would similarly be expected to stabilize higher oxidation states such as Co(III) and Cu(II) against reduction.

Supramolecular Interactions and Molecular Recognition

Polyamine Receptor Design and Principles

The design of effective anion receptors based on polyamine structures hinges on fundamental principles of supramolecular chemistry, primarily focusing on the engineering of the scaffold and the crucial role of protonation in facilitating host-guest interactions.

The engineering of polyamine scaffolds like 4,8,11,15-Tetraazaoctadecane-1,18-diamine is a key strategy in the development of selective anion receptors. The versatility of the polyamine backbone allows for the incorporation of various functional groups and structural modifications to enhance binding affinity and selectivity. The primary goal is to create a pre-organized or adaptable cavity that complements the size, shape, and charge of the target anion.

A thoughtful design of the polyamine framework can introduce geometrical selectivity, which arises from the matching between the anion's shape and size and the geometrical features of the receptor's cavity. nih.gov By modifying the length of the alkyl chains between the amine groups or by incorporating rigid aromatic units, the conformational flexibility of the scaffold can be controlled. This allows for the creation of receptors tailored for specific anions. For instance, more rigid structures can offer higher selectivity due to a more defined binding pocket.

Furthermore, the introduction of chromophores or fluorophores into the polyamine structure can lead to the development of optical sensors for anions. nih.gov These signaling units can report on the binding event through a change in color or fluorescence, providing a real-time detection mechanism. The design of such receptors often involves linking the polyamine chain to a fluorescent molecule, where the interaction with an anion modulates the photophysical properties of the fluorophore.

The protonation of the amine groups in polyamine scaffolds is a critical factor governing their interaction with anionic guests. nih.gov At physiological pH, the amine functionalities of 4,8,11,15-Tetraazaoctadecane-1,18-diamine become protonated, transforming the neutral molecule into a polyammonium cation. This positive charge is fundamental for the initial electrostatic attraction with negatively charged anions. nih.gov

Interestingly, the presence of certain anions, like phosphate (B84403), can enhance the protonation of amino groups. rsc.org This phenomenon, known as anion-induced protonation, leads to a complex interplay between the receptor, the anion, and the pH of the medium, further stabilizing the host-guest complex. rsc.org

Recognition of Anionic Guests

Receptors derived from 4,8,11,15-Tetraazaoctadecane-1,18-diamine and related polyamines have demonstrated the ability to recognize and bind a variety of anionic guests, with notable examples including inorganic anions like phosphate and biologically significant nucleotides such as ATP, ADP, and AMP.

Polyammonium receptors show a strong affinity for inorganic phosphate anions (Pi). acs.org The interaction is primarily driven by the strong electrostatic attraction between the positively charged ammonium (B1175870) groups and the negatively charged phosphate, supplemented by a network of hydrogen bonds. The tetrahedral geometry of the phosphate anion is well-suited for interaction with tripodal or macrocyclic polyamine receptors that can provide a complementary arrangement of hydrogen bond donors.

The stability of the complexes formed between polyammonium receptors and phosphate is significant, as indicated by their high stability constants. acs.org The binding affinity is influenced by the number of amine groups in the polyamine chain and their spatial arrangement. For example, sevelamer, a polyamine-based phosphate binder used in clinical settings, functions as a non-specific anion exchange resin by binding phosphate in the gastrointestinal tract. nih.gov In vitro studies have shown that the phosphate binding capacity of such materials can be influenced by pH and the concentration of phosphate. researchgate.netresearchgate.net

| Receptor Type | Anion | log K (stability constant) | Reference |

|---|---|---|---|

| Acyclic Polyammonium Cation | HPO42- | 4.5 | acs.org |

| Polyazacycloalkane | HPO42- | 5.8 | acs.org |

| Polyazacyclophane | HPO42- | 6.2 | acs.org |

The selective recognition of nucleotides is a significant area of research due to their central role in biological processes. Polyammonium receptors have been designed to selectively bind adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). The high negative charge of ATP (-4 at physiological pH) makes it a prime target for positively charged polyamine receptors.

The selectivity for ATP over ADP and AMP is often achieved by designing receptors with a sufficient number of ammonium groups to match the higher charge density of ATP. The larger size and triphosphate chain of ATP also allow for more extensive interactions with the receptor. For instance, acyclic receptors incorporating aromatic moieties can further enhance binding through π-stacking interactions with the adenine (B156593) base of the nucleotide.

The binding affinities of polyamine receptors for nucleotides can be quite high, with dissociation constants (Kd) in the nanomolar to micromolar range. This demonstrates the potential for these synthetic receptors to function in biological systems.

| Nucleotide | Dissociation Constant (Kd) | Conditions | Reference |

|---|---|---|---|

| ATP | 320 nM | 0.15 M NaCl, pH 7.4 | acs.org |

| ADP | ~10 µM | 0.1 M NaCl, pH 7.4 (with a related receptor) | acs.org |

| AMP | - | - |

The recognition of anions by polyamine receptors is a multifaceted process driven by a combination of non-covalent interactions. The primary forces at play are electrostatic interactions and hydrogen bonding.

Electrostatic Interactions : As previously discussed, the attraction between the positively charged polyammonium receptor and the negatively charged anion is the initial and a major driving force for complexation. nih.gov The strength of this interaction is dependent on the charges of the host and guest and the dielectric constant of the solvent. In aqueous environments, these interactions are particularly important for overcoming the high hydration energy of anions.

Hydrogen Bonding : The protonated amine groups of the polyamine act as excellent hydrogen bond donors, forming strong, directional hydrogen bonds with the acceptor atoms (typically oxygen) of the anion. mdpi.com The stability of the resulting complex is often correlated with the number and geometry of these hydrogen bonds. Thermodynamic data from studies on polyammonium complexes with phosphate and pyrophosphate anions confirm that hydrogen bonding is of considerable importance in the complex formation. acs.org

π-Stacking Interactions : When aromatic groups are incorporated into the polyamine receptor scaffold, they can engage in π-stacking interactions with the aromatic rings of certain guests, such as the nucleobases of nucleotides. acs.org This provides an additional layer of recognition and can significantly enhance binding affinity and selectivity. These interactions are particularly useful in orienting the guest within the binding cavity of the receptor.

Allosteric Effects in Supramolecular Assemblies

Allosteric regulation within a supramolecular context refers to the process where the binding of an effector molecule at one site of a host assembly influences the binding of a guest molecule at a different, spatially distinct site. This long-range communication is mediated through conformational changes or dynamic reorganizations of the host structure. Polyamines, with their flexible backbones and multiple protonatable amine groups, are well-suited to act as allosteric effectors.

In the context of supramolecular chemistry, 4,8,11,15-tetraazaoctadecane-1,18-diamine, a synthetic polyamine, can be envisioned to participate in such regulatory mechanisms. Its extended and flexible structure, punctuated by regularly spaced nitrogen atoms, allows it to engage in multivalent electrostatic and hydrogen-bonding interactions. When this polyamine binds to a complementary region on a large, flexible supramolecular host, it can induce significant conformational shifts. These structural changes can propagate through the assembly, altering the geometry and electronic properties of a distant binding pocket.

This modulation can manifest as either positive or negative allostery. In positive allostery, the binding of the polyamine enhances the affinity of the host for another guest. Conversely, in negative allostery, its binding reduces the affinity. The nature of the allosteric effect is dependent on the specific architecture of the host-guest system and the binding modes of the effector and the substrate.

Research on related polyamines has demonstrated their capacity for allosteric modulation. For instance, spermine (B22157) and spermidine (B129725) have been shown to allosterically inhibit the binding of ligands to certain biological channels by inducing conformational changes upon binding to a regulatory site. nih.gov These natural polyamines can function as endogenous modulators of complex biological machinery. nih.gov The principles governing these biological interactions provide a foundational understanding for designing synthetic supramolecular systems where 4,8,11,15-tetraazaoctadecane-1,18-diamine could serve a similar allosteric regulatory function.

Biological Interactions and Mechanisms Non Clinical

Molecular Interactions with Nucleic Acids

The electrostatic attraction between cationic polyamines and the anionic phosphate (B84403) backbone of nucleic acids is a primary driver of their biological function, significantly influencing gene regulation, DNA packaging, and RNA stability. researchgate.netmdpi.comdoshisha.ac.jp

Polyamines bind to both DNA and RNA, but the mode and consequences of this binding can differ significantly. Research on spermine (B22157) shows that it tends to bind externally to the DNA duplex, a position that allows it to mediate interactions between different DNA molecules. nih.gov In contrast, when interacting with mixed-sequence RNA, spermine has been observed to situate itself deep within the major groove. nih.gov

The specific geometry of a polyamine, including the length of the hydrocarbon chains separating the amine groups, is a critical determinant of its binding affinity and effect. nih.gov Studies comparing structural isomers of spermine have demonstrated that subtle differences in structure lead to significant variations in the potency of their effects on nucleic acids. mdpi.comdoshisha.ac.jp Therefore, the unique spacing of the four amino groups in 4,8,11,15-Tetraazaoctadecane-1,18-diamine is expected to confer a distinct binding profile to DNA and RNA.

The interaction of polyamines with nucleic acids induces significant conformational changes and affects their stability.

DNA Compaction : A hallmark of polyamine-DNA interaction is the induction of DNA condensation. mdpi.comdoshisha.ac.jp At lower concentrations, polyamines cause a shrinkage of the DNA molecule, while at higher concentrations they promote a collapse into a compact, globular state. mdpi.comdoshisha.ac.jp This process is essential for the efficient packaging of long DNA molecules within the confines of a cell nucleus. The efficacy of compaction is sensitive to the polyamine's structure; for instance, thermospermine (B1218049) is a more potent DNA condensing agent than its isomer spermine. mdpi.comdoshisha.ac.jp

Conformational Transitions : Certain polyamines can induce structural transitions in the DNA double helix, most notably the shift from the canonical right-handed B-form to the left-handed Z-form. nih.gov The efficiency of this B-Z transition is highly dependent on the length of the carbon chains within the polyamine structure, indicating that the precise positioning of cationic charges is crucial for altering DNA conformation. nih.gov

RNA Stabilization : While polyamines cause DNA to condense, their interaction with RNA can lead to stabilization. By binding deep within RNA's major groove, spermine can "lock" the molecule into a specific conformation. nih.gov This structural stabilization can prevent incorrect base-pairing and enhance the fidelity of biological processes such as protein translation. nih.gov Given that a substantial portion of cellular polyamines is associated with RNA, this stabilizing function is of significant biological importance. nih.gov

Table 1: Comparative Effects of Spermine Isomers on DNA Conformation

| Polyamine Isomer | Carbon Chain Structure | Potency on DNA Compaction | Reference |

| Spermine (SPM) | 3-4-3 | Standard | mdpi.com, doshisha.ac.jp |

| Thermospermine (TSPM) | 3-3-4 | Highest | mdpi.com, doshisha.ac.jp |

| N⁴-aminopropylspermidine | 3-(3)-4 (branched) | Lower than SPM | mdpi.com, doshisha.ac.jp |

| The potency of 4,8,11,15-Tetraazaoctadecane-1,18-diamine would be dependent on its own unique linear arrangement of carbon chains. |

Modulation of Enzyme Activity

Polyamines can function as both substrates and allosteric regulators of various enzyme systems, playing a key role in metabolic pathways and post-translational modifications. researchgate.netnih.gov

Several key enzyme systems are known to interact with linear polyamines:

Polyamine Catabolizing Enzymes : The intracellular concentrations of polyamines are tightly regulated, in part through a catabolic pathway involving two key enzymes. Spermidine (B129725)/spermine N-acetyltransferase (SSAT) is a rate-limiting enzyme that acetylates polyamines. nih.gov This acetylation neutralizes charge and marks them for oxidation by a flavin-dependent polyamine oxidase (PAO), which cleaves the polyamine molecule. nih.govnih.gov Synthetic polyamines, such as N¹,N¹²-bisethylspermine, have been used as substrates to study the mechanism of PAO. nih.govresearchgate.net It is plausible that 4,8,11,15-Tetraazaoctadecane-1,18-diamine could also be a substrate for this catabolic pathway.

Transglutaminases (TGases) : These are calcium-dependent enzymes that catalyze the post-translational modification of proteins. nih.gov Polyamines can act as modulators of TGase activity and can also be covalently incorporated into target proteins by these enzymes, thereby modifying the protein's function. nih.gov

Mechanistic studies of polyamine-enzyme interactions have provided detailed insights into their function. For polyamine oxidase, research using spermine analogues has shown that the catalytic rate is highly dependent on pH, which relates to the protonation state of the substrate's amine groups. nih.govresearchgate.net The reaction proceeds via reduction of the enzyme's FAD cofactor by the polyamine, which is the rate-limiting step, followed by re-oxidation of the cofactor by molecular oxygen. nih.gov

In the case of transglutaminases, the established mechanism involves the formation of an acyl-enzyme intermediate between a glutamine residue on a protein substrate and a cysteine in the enzyme's active site. nih.gov A primary amine, such as that found on a polyamine, can then act as a nucleophile, attacking this intermediate to form a stable isopeptide bond, thus covalently attaching the polyamine to the protein. nih.gov

Table 2: Key Enzymes Interacting with Linear Polyamines

| Enzyme | Function | Nature of Interaction with Polyamine | Reference |

| Spermidine/spermine N-acetyltransferase (SSAT) | Polyamine catabolism | Substrate (acetylation target) | nih.gov |

| Polyamine Oxidase (PAO) | Polyamine catabolism | Substrate (oxidation target) | nih.gov, nih.gov |

| Transglutaminase (TGase) | Post-translational protein modification | Modulator and Substrate (covalent incorporation) | nih.gov |

Interactions with Cellular Components beyond Nucleic Acids and Enzymes

The polycationic nature of 4,8,11,15-Tetraazaoctadecane-1,18-diamine allows it to interact with a variety of other negatively charged cellular components.

Proteins : Beyond specific interactions in enzyme active sites, polyamines can associate non-covalently with negatively charged patches on the surfaces of proteins. researchgate.net These electrostatic interactions can neutralize local charges or form bridges between different regions of a protein or between different protein molecules, potentially influencing protein-protein interactions and promoting protein assembly or aggregation. researchgate.net

Ion Channels : Polyamines are recognized as important regulators of ion channel activity. They can physically block the pores of certain cation channels, with their blocking potency directly related to their charge (spermine⁴⁺ > spermidine³⁺ > putrescine²⁺). mdpi.com Through these interactions, they can modulate cellular ion homeostasis, affecting the flow of ions like K⁺ and Ca²⁺ across membranes. mdpi.com

Phospholipids (B1166683) : The outer surface of the cell membrane and organellar membranes contain phospholipids with negatively charged head groups. Polyamines can bind to these surfaces, potentially altering membrane fluidity, stability, and the function of embedded membrane proteins. researchgate.net

Membrane Interactions and Stabilization

Specific studies detailing the interaction of 4,8,11,15-Tetraazaoctadecane-1,18-diamine with cellular membranes and its potential stabilizing effects have not been identified in the current body of scientific literature.

Mechanisms of Cellular Uptake (e.g., Polyamine Transport System)

While it is plausible that 4,8,11,15-Tetraazaoctadecane-1,18-diamine may utilize the polyamine transport system for cellular entry, as is common for other polyamines and their synthetic analogs, specific research confirming this mechanism and detailing its kinetics and regulation is not available.

Bioinorganic Chemistry Aspects: Metal Complex Mimicry of Biological Systems

There is no available research on the synthesis, characterization, or biological activity of metal complexes formed with 4,8,11,15-Tetraazaoctadecane-1,18-diamine, nor any studies on their potential to mimic biological systems.

Catalytic Applications of 4,8,11,15-Tetraazaoctadecane-1,18-diamine Remain Undocumented in Public Research

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published research detailing the catalytic applications of the chemical compound 4,8,11,15-Tetraazaoctadecane-1,18-diamine and its metal complexes. While the synthesis and biological properties, particularly the antitumor activities of its platinum complexes, have been a subject of investigation, its potential as a catalyst in chemical transformations appears to be an unexplored area in publicly accessible scientific literature.

The investigation into the catalytic properties of this linear polyamine, including its use in forming metal complexes for catalysis, its efficacy in molecular catalysis in both solution and heterogeneous systems, its substrate scope, reaction specificity, and the mechanisms and turnover frequencies of any such catalytic reactions, yielded no specific data or research findings.

Searches for applications in key catalytic areas such as oxidation, reduction, carbon-carbon bond formation, hydrolysis, and polymerization catalysis involving 4,8,11,15-Tetraazaoctadecane-1,18-diamine have not returned any relevant scholarly articles, patents, or detailed studies. The available information is currently limited to chemical and structural data in various databases.

Consequently, a detailed article on the catalytic applications of 4,8,11,15-Tetraazaoctadecane-1,18-diamine, as outlined in the user's request, cannot be generated at this time due to the lack of foundational research in this specific area. The field remains open for future investigation by the scientific community.

Advanced Characterization and Analytical Methodologies

Potentiometric Titrations for Solution Equilibria

Potentiometric titration is a fundamental technique used to determine the protonation constants (pKa values) of polyamines like 4,8,11,15-tetraazaoctadecane-1,18-diamine. rsc.orgresearchgate.net As a hexamine, this ligand possesses six nitrogen atoms—two primary and four secondary—that can be protonated in acidic solutions. The titration of an acidic solution of the ligand with a standardized base allows for the stepwise determination of the equilibrium constants for each deprotonation event. osti.gov

The data from these titrations are processed using computer programs to calculate the macroscopic protonation constants (Ki), which correspond to the sequential protonation of the amine sites. researchgate.net These constants are essential for understanding the ligand's speciation at different pH values, which in turn governs its ability to coordinate with metal ions. The stability constants of metal-ligand complexes are also determined potentiometrically by titrating a solution containing both the ligand and a metal ion. cost-nectar.eu

Illustrative Data for a Linear Hexamine Ligand Note: The following data are representative for a generic linear hexamine ligand and are for illustrative purposes only, as specific experimental values for 4,8,11,15-tetraazaoctadecane-1,18-diamine are not detailed in the available literature.

| Equilibrium | Log K (pKa) | Description |

|---|---|---|

| [H6L]6+ ⇌ [H5L]5+ + H+ | ~3.5 | First Deprotonation |

| [H5L]5+ ⇌ [H4L]4+ + H+ | ~4.8 | Second Deprotonation |

| [H4L]4+ ⇌ [H3L]3+ + H+ | ~7.2 | Third Deprotonation |

| [H3L]3+ ⇌ [H2L]2+ + H+ | ~8.9 | Fourth Deprotonation |

| [H2L]2+ ⇌ [HL]+ + H+ | ~10.1 | Fifth Deprotonation |

| [HL]+ ⇌ [L] + H+ | ~10.8 | Sixth Deprotonation |

Nuclear Magnetic Resonance (NMR) Studies for Solution Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for confirming the covalent structure of 4,8,11,15-tetraazaoctadecane-1,18-diamine and studying the structure and dynamics of its metal complexes in solution. nih.govmdpi.com

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are used to verify the backbone structure of the ligand. The ¹H NMR spectrum would show distinct signals for the protons on the methylene (B1212753) groups adjacent to the primary and secondary amines, while the ¹³C NMR would similarly resolve the different carbon environments. Upon complexation with a diamagnetic metal ion (e.g., Zn(II), Cd(II)), changes in the chemical shifts of these signals provide information about which nitrogen atoms are involved in coordination.

Variable Temperature (VT) NMR: VT-NMR studies can reveal information about the dynamic processes occurring in solution. nih.gov For metal complexes of this flexible linear ligand, VT-NMR can be used to study conformational exchange, ring inversion (in chelate rings), or ligand exchange rates. Observing the broadening or sharpening of NMR signals as a function of temperature allows for the calculation of the energetic barriers for these dynamic processes.

Spectrophotometric and Spectrofluorometric Analyses (UV-Vis, ESR)

While the 4,8,11,15-tetraazaoctadecane-1,18-diamine ligand itself does not absorb significantly in the visible region, its transition metal complexes often exhibit characteristic colors and absorption bands that can be analyzed by UV-Visible (UV-Vis) spectroscopy. libretexts.org

UV-Vis Spectroscopy: The UV-Vis spectra of complexes with metals like Cu(II), Ni(II), or Co(II) are dominated by d-d electronic transitions and metal-to-ligand charge transfer (MLCT) bands. nih.govresearchgate.net The energy and intensity of these bands are sensitive to the coordination geometry around the metal ion (e.g., octahedral vs. square planar) and the ligand field strength, providing valuable structural insights. libretexts.org

Electron Spin Resonance (ESR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II), ESR (also known as EPR) spectroscopy is an indispensable tool. The ESR spectrum provides detailed information about the electronic environment of the unpaired electron. Analysis of the g-values and hyperfine coupling constants can reveal the coordination geometry, the nature of the donor atoms, and the degree of covalency in the metal-ligand bonds.

Illustrative UV-Vis Data for a Ni(II)-Hexamine Complex Note: This table represents typical absorption data for a high-spin, octahedral Ni(II) complex with a polyamine ligand.

| Transition | Typical λmax (nm) | Molar Absorptivity, ε (M-1cm-1) |

|---|---|---|

| 3A2g → 3T2g | ~950-1100 | ~5-10 |

| 3A2g → 3T1g(F) | ~550-650 | ~5-15 |

| 3A2g → 3T1g(P) | ~350-400 | ~10-20 |

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of metal complexes of 4,8,11,15-tetraazaoctadecane-1,18-diamine. sathyabama.ac.in

Cyclic Voltammetry (CV): This method measures the current response of a solution containing the metal complex to a cycling potential. researchgate.net The resulting voltammogram can reveal the formal reduction potential (E¹/²) of the metal center (e.g., for a Cu(II)/Cu(I) or Ni(III)/Ni(II) couple). analis.com.my The stability of different oxidation states of the metal is significantly influenced by the coordination environment provided by the hexamine ligand. The separation between the anodic and cathodic peak potentials (ΔEₚ) provides information on the electrochemical reversibility of the redox process. rsc.org These redox properties are fundamental to the development of electrochemical sensors or catalysts based on these complexes.

Electrochemical Impedance Spectroscopy (EIS): EIS can be used to study the electron transfer kinetics and interfacial properties of electrodes modified with these complexes, which is particularly relevant for sensing applications.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to study the electronic properties of molecules, offering insights into their stability and reactivity.

DFT calculations have been utilized to investigate the structural and electronic properties of polyamines like spermine (B22157). These studies are fundamental to understanding how the molecule will behave in different chemical environments. For instance, DFT has been successfully used to calculate Nuclear Magnetic Resonance (NMR) spin-Hamiltonian parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), for spermine in both gas phase and in aqueous solution. researchgate.net By simulating NMR spectra from these calculated parameters and comparing them to experimental data, researchers can validate the computational models and gain a reliable understanding of the molecule's electronic environment. researchgate.net

Such calculations typically involve optimizing the molecular geometry at a specific level of theory, for example, using the B3LYP exchange-correlation functional with a basis set like 6-311G**. researchgate.net The insights from these electronic structure calculations are crucial for interpreting experimental data and for parameterizing more computationally efficient models like molecular mechanics force fields.

Polyamines are flexible molecules with multiple basic nitrogen atoms, meaning they can exist in various conformations and protonation states depending on the physiological pH. Computational models are essential for predicting the most stable conformations and the sequence of protonation.

Under physiological conditions (pH ~7.4), polyamines like spermine are fully protonated, carrying multiple positive charges. nih.gov This high positive charge density is central to their biological function, particularly their strong electrostatic interactions with polyanions like DNA. Computational studies have explored the various protonation states of spermine and their influence on its interaction with biological targets. For example, the association of spermine with DNA is not solely dependent on the total number of positive charges but is modulated by a combination of noncovalent interactions. researchgate.net The protonated ammonium (B1175870) groups are key to these interactions, often forming hydrogen bonds with the phosphate (B84403) backbone of DNA. researchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations allow for the study of the movement and interactions of molecules over time, providing a dynamic picture of their behavior.

The flexibility of the aliphatic backbone of polyamines is a critical feature that allows them to adapt their conformation to bind to various biological targets. MD simulations have been extensively used to study the conformational dynamics of spermine, especially when interacting with DNA. researchgate.netresearchgate.net These simulations show that spermine is not a static ligand but a dynamic entity that can move along and around the DNA double helix. nih.gov The conformational flexibility allows it to fit snugly into the grooves of DNA, maximizing its electrostatic interactions. researchgate.net

Molecular mechanics calculations have also been used to evaluate different binding modes and their energetic favorability. These studies have shown that spermine binding can induce conformational changes in its target, such as the bending of the DNA helix. nih.govnih.gov The interaction is sequence-dependent, with a preference for certain DNA sequences over others. researchgate.netnih.gov

Table 1: Investigated Spermine Docking Positions on B-form DNA using Molecular Mechanics

| Docking Position | Target Groove | Relative Favorability | DNA Bending |

| Within Groove | Minor Groove | Favorable | Minimal |

| Along Groove | Minor Groove | Less Favorable | Minimal |

| Bridging Groove | Minor Groove | Less Favorable | Minimal |

| Bridging Groove | Major Groove | Most Favorable | Significant |

| Data sourced from molecular mechanics studies on spermine-DNA interactions. nih.gov |

The primary "host" for polyamines in a biological context is DNA. MD simulations have provided detailed insights into this host-guest interaction. They reveal that spermine binding is primarily driven by non-specific electrostatic interactions with the negatively charged phosphate backbone. nih.govresearchgate.net While spermine can be found in both the major and minor grooves, studies suggest that interaction with the major groove can be particularly stable and may lead to significant conformational changes in the DNA. nih.govnih.govnih.gov

MD simulations have shown that spermine is highly mobile on the DNA surface, with its displacement being significant over nanosecond timescales. nih.gov This dynamic binding allows it to effectively neutralize the charge of the DNA backbone, which is crucial for DNA condensation and packaging within the cell. nih.gov Beyond DNA, computational docking and MD simulations have been used to study spermine's interaction with proteins, such as myoglobin, revealing that electrostatic forces play a critical role in stabilizing these complexes as well. nih.gov

Predictive Modeling of Binding Affinities and Selectivities

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the chemical structure of molecules with their biological activity.

For polyamine analogues, QSAR models have been developed to predict their inhibitory activity on polyamine transport systems and their binding affinity to various targets. tandfonline.com These models use calculated molecular descriptors to build a mathematical relationship with experimentally determined biological activity.

A study on 63 polyamine transport inhibitors developed a QSAR model with good correlation (r² = 0.81) using a five-parameter equation. tandfonline.com This demonstrates the potential of such models to estimate the activity of new, untested polyamine analogues.

Table 2: Key Physicochemical Parameters in a QSAR Model for Polyamine Transport Inhibitors

| Parameter | Description |

| d | Distance between the two terminal amino groups |

| Charge | The number of cationic charges on the molecule |

| MW | Molecular Weight |

| μ | Dipole Moment |

| Hb | Hydrogen bond forming ability |

| This model was developed to correlate the structure of polyamine analogues with their function as transport inhibitors. tandfonline.com |

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been applied to series of spermine analogues to understand the steric and electrostatic features that affect their biochemical kinetics with enzymes like bovine serum amine oxidase. acs.orgnih.gov These predictive models are powerful tools in drug design, helping to guide the synthesis of new analogues with enhanced binding affinity and selectivity for their intended targets. acs.org

Future Research Directions and Unexplored Avenues

Development of Novel Derivatized Ligands for Enhanced Functionality

The derivatization of polyamines is a key strategy for tailoring their properties for specific applications. nih.gov Future research could focus on modifying the primary and secondary amine groups of 4,8,11,15-Tetraazaoctadecane-1,18-diamine to create a library of new ligands with enhanced functionalities.

One avenue of exploration is the synthesis of C-methylated analogs, which has been shown to be a viable strategy for creating new polyamine derivatives. mdpi.com Additionally, methods for the regioselective protection and subsequent functionalization of polyamines, such as acylation and alkylation, are well-established and could be applied to 4,8,11,15-Tetraazaoctadecane-1,18-diamine. mdpi.com For instance, photoredox catalysis presents a modern approach for the one-step functionalization of polyamines, allowing for the attachment of various molecular tags, including fluorophores. chemrxiv.org

The derivatization process often involves techniques like pre-column derivatization with reagents such as o-phthalaldehyde (B127526) and N-acetyl-L-cysteine for HPLC analysis, which could be adapted for the characterization of new derivatives of 4,8,11,15-Tetraazaoctadecane-1,18-diamine. sigmaaldrich.com Other derivatizing agents like pentafluoropropionic anhydride (B1165640) (PFPA) have also been successfully used for the GC-MS analysis of polyamines. mdpi.com

Exploration of New Metal Ion Complexation and Their Catalytic Potential

Linear polyamines are excellent chelating agents for a variety of metal ions, and their metal complexes often exhibit interesting catalytic properties. researchgate.net The coordination chemistry of 4,8,11,15-Tetraazaoctadecane-1,18-diamine with various transition metals is a significant area for future investigation. The stability of the resulting metal complexes will be influenced by factors such as the chelate ring size. biointerfaceresearch.comresearchgate.net

Copper complexes of polyamines, for example, have shown catalytic activity in various organic reactions. mdpi.comrsc.orgresearchgate.net Research into the copper(I) and copper(II) complexes of 4,8,11,15-Tetraazaoctadecane-1,18-diamine could reveal novel catalysts for reactions such as Chan-Lam couplings or aerobic oxidations. The design of the ligand is crucial in determining the stability and catalytic properties of the metal complex. biointerfaceresearch.com Furthermore, metal complexes of polyamines can be employed as catalysts in living cells for various transformations. nih.gov

The catalytic potential of these complexes extends to polymerization reactions. Metal complexes are widely used as initiators for the ring-opening polymerization of cyclic esters to produce biodegradable polymers. semanticscholar.orgsigmaaldrich.com The development of 4,8,11,15-Tetraazaoctadecane-1,18-diamine-based metal complexes could lead to new catalysts with enhanced activity and control over polymer properties.

Advanced Materials Science Applications (e.g., MOFs, polymer incorporation)

The incorporation of polyamines into advanced materials is a rapidly growing field. 4,8,11,15-Tetraazaoctadecane-1,18-diamine could serve as a versatile building block in materials science.

Metal-Organic Frameworks (MOFs): Polyamines can be used as ligands or functional modifiers in the synthesis of MOFs. researchgate.net These materials have applications in gas storage, separation, and catalysis. mit.edu The amine groups of 4,8,11,15-Tetraazaoctadecane-1,18-diamine could be utilized for post-synthetic modification of MOFs to introduce specific functionalities. acs.org For instance, amine-functionalized MOFs have shown promise in carbon dioxide capture.

Polymer Incorporation: Linear polyamines can be incorporated into polymers to create functional materials. acs.org For example, they can be used in the synthesis of linear polyamidoamines, which have shown potential as bactericidal agents and for drug delivery applications. mdpi.comresearchgate.net The incorporation of 4,8,11,15-Tetraazaoctadecane-1,18-diamine into aliphatic polyesters could also enhance their biocompatibility for medical applications. nih.gov

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

Polyamines play crucial roles in various biological processes, largely through their interactions with nucleic acids and proteins. nih.gov At physiological pH, the amine groups of polyamines are protonated, allowing them to interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA. nih.govresearchgate.net These interactions can lead to DNA condensation and stabilization of specific DNA structures. pnas.orgnih.govumich.edu

Future research could employ a combination of experimental techniques, such as Raman spectroscopy and circular dichroism, alongside computational methods to investigate the specific binding modes of 4,8,11,15-Tetraazaoctadecane-1,18-diamine with DNA. researchgate.netacs.org Understanding these interactions at the molecular level is crucial for elucidating its potential biological functions and for the design of polyamine-based therapeutic agents. For example, the interaction of polyamines with i-motif DNA structures has been a subject of recent interest. acs.org

Integration of Computational and Experimental Approaches for Rational Design

The rational design of novel ligands and materials based on the 4,8,11,15-Tetraazaoctadecane-1,18-diamine scaffold can be significantly accelerated by integrating computational and experimental approaches. nih.govnih.gov

Computational Modeling: Quantum chemical calculations can be used to predict the binding energies and geometries of metal complexes with 4,8,11,15-Tetraazaoctadecane-1,18-diamine and its derivatives. mdpi.com Molecular dynamics simulations can provide insights into the interactions of these molecules with biological targets like DNA and proteins. nih.gov Such computational studies can guide the synthesis of new compounds with desired properties.

Experimental Validation: The predictions from computational models can then be validated through experimental studies. This iterative process of design, synthesis, and testing is a powerful strategy for the development of new functional molecules. For instance, the protonation constants (pKa values) of 4,8,11,15-Tetraazaoctadecane-1,18-diamine, which are crucial for understanding its behavior in biological systems, can be determined experimentally using techniques like NMR titration. acs.org

By combining computational and experimental methods, researchers can establish structure-activity relationships and accelerate the discovery of new applications for 4,8,11,15-Tetraazaoctadecane-1,18-diamine and its derivatives in fields ranging from catalysis to medicine.

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4,8,11,15-Tetraazaoctadecane-1,18-diamine to ensure purity and structural accuracy?

- Methodological Answer : Synthesis should follow stepwise condensation of diamines and aldehydes under inert conditions, with purity validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, X-ray crystallography is recommended to resolve potential stereochemical ambiguities. Control experiments should include monitoring reaction intermediates via thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are most effective for analyzing the coordination chemistry of 4,8,11,15-Tetraazaoctadecane-1,18-diamine with metal ions?

- Methodological Answer : UV-Vis spectroscopy can track ligand-to-metal charge transfer transitions, while infrared (IR) spectroscopy identifies shifts in N-H and C-N stretching frequencies upon metal binding. Extended X-ray absorption fine structure (EXAFS) is critical for elucidating coordination geometry. Pair these with potentiometric titrations to determine stability constants under varying pH conditions .

Q. How should researchers design control experiments to isolate the effects of pH on the protonation behavior of 4,8,11,15-Tetraazaoctadecane-1,18-diamine?

- Methodological Answer : Use buffer systems (e.g., Tris-HCl, phosphate) to maintain pH ranges (2–12). Compare protonation states via H NMR chemical shift changes. Include blank runs without the compound to account for buffer interference. Pre-test/post-test designs with non-equivalent control groups can isolate pH-specific effects .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for modifying the macrocyclic structure of 4,8,11,15-Tetraazaoctadecane-1,18-diamine?

- Methodological Answer : Implement a factorial design to test variables like temperature (25–80°C), solvent polarity (DMF vs. ethanol), and catalyst concentration. Analyze main effects and interactions via ANOVA. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 80°C |

| Solvent | DMF | Ethanol |

| Catalyst | 0.1 mM | 0.5 mM |

| This approach identifies optimal conditions while minimizing experimental runs . |

Q. What strategies reconcile discrepancies between computational predictions and experimental observations in the host-guest chemistry of 4,8,11,15-Tetraazaoctadecane-1,18-diamine?

- Methodological Answer : Cross-validate density functional theory (DFT) models with experimental binding constants (e.g., via isothermal titration calorimetry). Adjust computational parameters (solvent models, basis sets) to match experimental conditions. Use sensitivity analysis to identify which variables (e.g., dielectric constant) most impact predictions .

Q. How can researchers address contradictions in reported biological activities of 4,8,11,15-Tetraazaoctadecane-1,18-diamine across different studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, stratifying data by experimental variables (cell lines, concentration ranges, assay protocols). Use multivariate regression to identify confounding factors. For in vitro studies, validate findings across multiple cell models and include positive/negative controls to rule out assay-specific artifacts .

Q. What theoretical frameworks are appropriate for modeling the supramolecular assembly mechanisms of 4,8,11,15-Tetraazaoctadecane-1,18-diamine derivatives?

- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields parameterized for macrocycles (e.g., GAFF2). Link to conceptual frameworks like host-guest complementarity or lock-and-key theory. Validate predictions using small-angle X-ray scattering (SAXS) to monitor assembly kinetics .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data on the thermodynamic stability of 4,8,11,15-Tetraazaoctadecane-1,18-diamine complexes?

- Methodological Answer : Compare calorimetric (ΔH, ΔS) and spectroscopic (stability constants) data across studies. Replicate experiments under standardized conditions (ionic strength, temperature). Use error propagation analysis to quantify uncertainty in reported values. Cross-reference with crystallographic data to confirm binding modes .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。